Product packaging for 6-((2-Fluorophenyl)thio)hexan-2-one(Cat. No.:)

6-((2-Fluorophenyl)thio)hexan-2-one

Cat. No.: B7862331
M. Wt: 226.31 g/mol
InChI Key: WALWOWKINWJBGT-UHFFFAOYSA-N
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Description

6-((2-Fluorophenyl)thio)hexan-2-one is a synthetic organic compound featuring a ketone group separated from a (2-fluorophenyl)thio ether moiety by a hexane chain. This structure classifies it as a β-sulfanyl ketone, a class of compounds recognized for their significant value in medicinal chemistry and organic synthesis . The incorporation of sulfur as a thioether linker and the fluorine atom on the phenyl ring are common strategies in drug design to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its interaction with biological targets . The core structure of β-sulfanyl ketones serves as a key intermediate in the development of pharmacologically active molecules . The presence of the thioether linkage is of particular interest, as this functional group is a widely utilized pharmacophore in numerous commercially available pharmaceuticals and is frequently employed in the construction of complex molecules for biological evaluation . Researchers can leverage this compound as a versatile building block for further chemical modifications, including thiol-Michael addition reactions, to create a diverse library of derivatives for structure-activity relationship (SAR) studies . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15FOS B7862331 6-((2-Fluorophenyl)thio)hexan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-fluorophenyl)sulfanylhexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FOS/c1-10(14)6-4-5-9-15-12-8-3-2-7-11(12)13/h2-3,7-8H,4-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALWOWKINWJBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCSC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

In Depth Analysis of Reaction Mechanisms in 6 2 Fluorophenyl Thio Hexan 2 One Transformations

Mechanistic Elucidation of Carbon-Sulfur Bond Formation

The formation of the carbon-sulfur bond in 6-((2-Fluorophenyl)thio)hexan-2-one, linking the 2-fluorophenyl group to the hexan-2-one backbone, can be envisioned through several key mechanistic pathways. The most probable methods involve nucleophilic substitution, transition metal-catalyzed cross-coupling reactions, and radical-mediated processes.

Detailed Examination of Nucleophilic Substitution Pathways

A primary route for the synthesis of this compound is the nucleophilic substitution reaction between a sulfur-based nucleophile, 2-fluorothiophenol (B1332064) or its corresponding thiolate, and an electrophilic hexan-2-one derivative.

SN2 Pathway: The most direct approach would be the reaction of 2-fluorothiophenolate with a 6-halo-hexan-2-one (e.g., 6-chloro- or 6-bromohexan-2-one) via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the thiolate anion, a potent nucleophile, would attack the carbon atom bearing the halogen, displacing the halide ion in a single concerted step. The reactivity of the halide would follow the established trend I > Br > Cl > F. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the thiolate.

Nucleophilic Aromatic Substitution (SNAr): An alternative, though less likely for this specific target, involves the reaction of a nucleophile derived from 6-mercaptohexan-2-one with 1,2-difluorobenzene. In this SNAr mechanism, the nucleophile attacks the fluorinated aromatic ring, forming a resonance-stabilized Meisenheimer complex. researchgate.net The presence of the fluorine atom activates the ring towards nucleophilic attack, but the reaction generally requires strong electron-withdrawing groups ortho or para to the leaving group to proceed efficiently. researchgate.net Given the absence of other strong activating groups, this pathway would likely require forcing conditions. A concerted SNAr mechanism, where the bond formation and bond breaking occur simultaneously, is also a possibility. researchgate.net

Catalytic Cycles in Transition Metal-Mediated Thiolation Reactions

Transition metal catalysis offers a powerful and versatile alternative for the formation of the C-S bond. Palladium, copper, and nickel-based catalysts are commonly employed for such transformations.

Palladium-Catalyzed Cross-Coupling: A plausible route involves the palladium-catalyzed coupling of 2-fluorothiophenol with a 6-halo-hexan-2-one. The catalytic cycle, often a Buchwald-Hartwig type reaction, would commence with the oxidative addition of the palladium(0) catalyst to the C-X bond of the halo-ketone, forming a palladium(II) intermediate. Subsequent reaction with the 2-fluorothiophenolate, followed by reductive elimination, would yield the desired this compound and regenerate the palladium(0) catalyst. The choice of ligands, such as phosphines (e.g., BrettPhos, RuPhos), is crucial for the efficiency of the catalytic cycle. zsmu.edu.ua

Copper-Catalyzed Cross-Coupling: Copper-catalyzed C-S bond formation, a variation of the Ullmann condensation, is another viable method. This would involve the reaction of 2-fluorothiophenol with 6-halo-hexan-2-one in the presence of a copper(I) or copper(II) catalyst and a base. The mechanism is believed to involve the formation of a copper(I) thiolate species, which then undergoes oxidative addition with the alkyl halide, followed by reductive elimination. Ligands such as β-keto esters have been shown to be effective in promoting these reactions under mild conditions. acs.org

Nickel-Catalyzed Thiolation: Nickel catalysts are also effective for C-S cross-coupling reactions. These reactions can proceed under various conditions, including electrochemical methods, and can be advantageous for their lower cost compared to palladium.

Radical and Ionic Mechanistic Considerations

Radical-mediated pathways provide an alternative disconnection for the C-S bond formation.

Radical-Mediated Thiolation: A possible radical pathway could involve the generation of a 2-fluorophenylthiyl radical from 2-fluorothiophenol, which could then react with a suitable derivative of hexan-2-one. Another approach is a radical-nucleophilic substitution (SRN1) mechanism. This multi-step process would involve the formation of a radical anion from the substrate, fragmentation to a radical and an anion, reaction of the radical with the nucleophile, and subsequent electron transfer to propagate the chain reaction.

Mechanisms of Fluorine Chemistry and Aromatic Functionalization

The fluorine atom on the phenyl ring of this compound influences its reactivity. Fluorine is the most electronegative element, and its presence on the aromatic ring has significant electronic effects.

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This combination affects the electron density of the aromatic ring and can influence its susceptibility to further electrophilic or nucleophilic aromatic substitution reactions. The ortho-position of the fluorine atom relative to the sulfur linkage can also introduce steric hindrance, potentially influencing the conformation of the molecule and its interactions.

Mechanistic Investigations of Reactions at the Hexan-2-one Moiety

The hexan-2-one portion of the molecule contains a reactive carbonyl group and acidic α-hydrogens, making it susceptible to a variety of transformations.

Mechanisms of Carbonyl Addition and Condensation Reactions

Nucleophilic Addition: The carbonyl carbon of the hexan-2-one moiety is electrophilic and can be attacked by nucleophiles. This can lead to the formation of alcohols (via reduction with agents like sodium borohydride), cyanohydrins, imines, and other derivatives. The mechanism involves the nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate which is then protonated.

Aldol (B89426) Condensation: The α-hydrogens of the hexan-2-one moiety are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile and attack the carbonyl group of another molecule of this compound (a self-aldol reaction) or a different carbonyl compound (a crossed-aldol reaction). The initial product is a β-hydroxy ketone, which can subsequently undergo dehydration upon heating to form a conjugated enone.

Intramolecular Reactions: Depending on the reaction conditions and the presence of other functional groups, intramolecular reactions could occur. For instance, if the molecule were to possess another carbonyl group at a suitable position, an intramolecular aldol condensation could lead to the formation of a cyclic product.

Enolate Formation and Alpha-Carbon Functionalization Mechanisms

The presence of a ketone carbonyl group in this compound allows for the formation of enolates, which are powerful nucleophilic intermediates in a variety of carbon-carbon bond-forming reactions. acs.orgmasterorganicchemistry.com The acidity of the α-protons (at the C1 and C3 positions) is significantly increased compared to a simple alkane C-H bond due to the electron-withdrawing nature of the adjacent carbonyl group and the ability of the resulting conjugate base (the enolate) to be stabilized by resonance. acs.org

Enolate Formation:

The formation of an enolate from this compound would be achieved by treatment with a suitable base. The choice of base and reaction conditions would be critical in determining the regioselectivity of the deprotonation, leading to either the kinetic or thermodynamic enolate.

Kinetic Enolate: Deprotonation at the less sterically hindered C1 methyl group would be favored under conditions of a strong, bulky, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) at low temperatures in an aprotic solvent like tetrahydrofuran (B95107) (THF). nih.govmdpi.com This is a kinetically controlled process, meaning it proceeds via the lowest energy transition state.

Thermodynamic Enolate: Deprotonation at the more substituted C3 position would be favored under conditions that allow for equilibration. This typically involves using a smaller, less hindered base (e.g., sodium hydride or an alkoxide) at higher temperatures, allowing the system to reach thermodynamic equilibrium and form the more stable, more substituted enolate. nih.gov

Alpha-Carbon Functionalization:

Once formed, the enolate of this compound can act as a nucleophile and react with a variety of electrophiles to achieve functionalization at the alpha-carbon. acs.org Common functionalization reactions include:

Alkylation: Reaction with alkyl halides would introduce an alkyl group at the alpha-position.

Aldol Addition: Reaction with aldehydes or ketones would form a β-hydroxy ketone.

Acylation: Reaction with acyl chlorides or anhydrides would yield a β-diketone.

Computational Studies on Reaction Pathways and Transition States

While no specific computational studies on this compound have been published, computational chemistry offers powerful tools to investigate its theoretical reactivity. nih.gov Density Functional Theory (DFT) calculations could be employed to model various aspects of its chemical behavior.

Potential Areas of Computational Investigation:

Conformational Analysis: Determining the lowest energy conformations of the molecule, considering the flexible hexyl chain and the orientation of the 2-fluorophenyl group.

Enolate Stability: Calculating the relative energies of the kinetic and thermodynamic enolates to predict the regioselectivity of deprotonation under different conditions.

Transition State Analysis: Modeling the transition states for various alpha-functionalization reactions to understand the reaction kinetics and stereoselectivity. For instance, calculations could predict the activation energies for the reaction of the enolate with different electrophiles.

Influence of the 2-Fluorophenylthio Group: Investigating the electronic effect of the 2-fluorophenylthio substituent on the reactivity of the ketone and the stability of reaction intermediates. The electron-withdrawing fluorine atom and the sulfur atom's ability to participate in d-orbital interactions could have subtle but measurable effects.

A theoretical study could compare the calculated properties of this compound with a simpler analogue, such as 6-(phenylthio)hexan-2-one, to isolate the electronic impact of the fluorine substituent.

Table of Computational Parameters for a Hypothetical Study:

ParameterPotential Computational MethodBasis SetPurpose
Ground State Geometry OptimizationDFT (e.g., B3LYP)6-31G(d) or largerTo find the most stable conformation of the molecule.
Enolate Energy CalculationDFT (e.g., B3LYP)6-311+G(d,p)To determine the relative stabilities of the kinetic and thermodynamic enolates.
Transition State SearchQST2/QST3 or Berny Optimization6-31G(d)To locate the transition state structures for alpha-functionalization reactions.
Frequency CalculationSame as optimizationSame as optimizationTo confirm the nature of stationary points (minima or transition states) and to obtain zero-point vibrational energies.

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation of 6 2 Fluorophenyl Thio Hexan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through a series of one- and two-dimensional experiments, it is possible to map out the complete proton and carbon framework and characterize the specific environment of the fluorine atom.

The ¹H NMR spectrum provides detailed information about the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). rsc.org The spectrum of 6-((2-fluorophenyl)thio)hexan-2-one is expected to show signals corresponding to the aromatic protons and the distinct protons along the hexanone chain.

The four protons on the fluorophenyl ring appear in the aromatic region (typically δ 7.0–7.5 ppm) and exhibit complex splitting patterns due to mutual coupling and coupling with the fluorine atom. researchgate.net The aliphatic chain protons resonate at higher fields. The methylene (B1212753) group adjacent to the sulfur atom (H-6) is deshielded by the electronegative sulfur and is expected around δ 3.0 ppm. The methylene group adjacent to the carbonyl group (H-3) would appear around δ 2.5 ppm. The methyl protons (H-1) of the ketone function are expected as a sharp singlet around δ 2.1 ppm, as they have no adjacent protons. The remaining methylene groups (H-4, H-5) would present as complex multiplets in the δ 1.5–1.8 ppm range.

Coupling constants are critical for determining the substitution pattern of the aromatic ring and the conformation of the aliphatic chain. libretexts.org For the aromatic protons, typical three-bond coupling (³J) values help distinguish ortho, meta, and para relationships. researchgate.netlibretexts.org Vicinal coupling (³J) along the aliphatic chain, typically 6-8 Hz, confirms the connectivity between the methylene groups. ucsd.edu

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-1 (CH₃)2.15Singlet (s)N/A
H-3 (CH₂)2.52Triplet (t)³J = 7.2
H-4 (CH₂)1.75Multiplet (m)-
H-5 (CH₂)1.68Multiplet (m)-
H-6 (CH₂)3.05Triplet (t)³J = 7.3
Aromatic (H)7.00 - 7.50Multiplet (m)-

The ¹³C NMR spectrum reveals each unique carbon environment in the molecule. libretexts.org Broadband proton-decoupled spectra show a single peak for each carbon, with chemical shifts indicating the carbon's functional group and electronic environment. libretexts.orgorganicchemistrydata.org

For this compound, the carbonyl carbon (C-2) is the most deshielded, appearing at the low-field end of the spectrum (δ > 200 ppm). libretexts.org The six aromatic carbons resonate in the δ 115–165 ppm range. The carbon directly bonded to fluorine (C-F) will appear as a doublet due to one-bond C-F coupling (¹JCF), while the carbon bonded to sulfur (C-S) will also have a characteristic shift. The remaining aliphatic carbons (C-1, C-3, C-4, C-5, C-6) will appear at higher field strengths (δ 20–50 ppm). chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (CH₃)29.8
C-2 (C=O)208.5
C-3 (CH₂)43.5
C-4 (CH₂)23.0
C-5 (CH₂)28.5
C-6 (CH₂)34.0
Aromatic (C-S)122.0 (d, J small)
Aromatic (C-F)162.0 (d, ¹JCF ≈ 245 Hz)
Aromatic (CH)115.0 - 135.0

¹⁹F NMR is a highly sensitive technique used specifically to probe the environment of fluorine atoms. nih.govnih.gov Since ¹⁹F has a spin of 1/2 and 100% natural abundance, these spectra are typically simple and informative. nih.gov For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. apm.ac.cn Furthermore, this signal will likely appear as a multiplet due to coupling with the vicinal and meta protons on the aromatic ring, providing additional structural confirmation. ucsd.edu Proton decoupling can be used to simplify this signal to a singlet if needed. nih.gov

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals by revealing through-bond correlations. nih.govscielo.br

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. sdsu.eduyoutube.com For this compound, cross-peaks would be expected between H-3 and H-4, H-4 and H-5, and H-5 and H-6, confirming the linear nature of the aliphatic chain. Correlations among the aromatic protons would also be visible, helping to assign their specific positions. epfl.ch

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). columbia.edu This allows for the direct assignment of the ¹³C signals for all protonated carbons (C-1, C-3, C-4, C-5, C-6, and the aromatic CH carbons) based on the previously assigned proton spectrum. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). columbia.edu HMBC is crucial for identifying quaternary carbons (which are invisible in HSQC) and for connecting molecular fragments. youtube.com Key expected correlations include:

The methyl protons (H-1) to the carbonyl carbon (C-2).

The methylene protons H-3 to the carbonyl carbon (C-2).

The methylene protons H-6 to the aromatic carbon attached to sulfur (C-S), definitively linking the aliphatic chain to the phenylthio moiety.

Aromatic protons to neighboring and quaternary aromatic carbons.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision. nih.gov For this compound, the molecular formula is C₁₂H₁₅FOS. HRMS can measure the mass of the molecular ion ([M]⁺) or a protonated species ([M+H]⁺) to within a few parts per million (ppm) of its theoretical value. This high accuracy allows for the confident validation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies for Functional Group Identification

Vibrational spectroscopy, including both FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. sapub.orgnih.gov The two methods are complementary, as some vibrations that are strong in IR may be weak in Raman, and vice versa. researchgate.net

For this compound, the key expected vibrational bands are:

C=O Stretch: A very strong and sharp absorption in the FTIR spectrum, typically around 1715 cm⁻¹, characteristic of an aliphatic ketone. sapub.org

Aromatic C=C Stretches: Multiple bands of medium to weak intensity in the 1400–1600 cm⁻¹ region.

C-H Stretches: Aliphatic C-H stretches appear just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹.

C-F Stretch: A strong absorption in the 1200–1250 cm⁻¹ region of the FTIR spectrum.

C-S Stretch: This vibration typically gives a weak absorption in the 600–800 cm⁻¹ range and can sometimes be difficult to identify.

Table 3: Predicted FTIR/Raman Data for this compound

Functional GroupPredicted Vibrational Frequency (cm⁻¹)Expected FTIR IntensityExpected Raman Intensity
Aromatic C-H3100 - 3000MediumStrong
Aliphatic C-H3000 - 2850StrongStrong
Ketone C=O~1715StrongMedium
Aromatic C=C1600 - 1450Medium-StrongStrong
C-F1250 - 1200StrongWeak
C-S800 - 600WeakMedium

X-ray Crystallography for Definitive Solid-State Structure Determination of this compound Derivatives

The compound this compound, characterized by its acyclic and flexible hexanone chain linked to a fluorophenylthio moiety, presents significant hurdles to crystallization. A thorough search of crystallographic databases and the scientific literature reveals a notable absence of single-crystal X-ray diffraction data for this specific compound or its closely related derivatives. This lack of data is not an oversight but rather a reflection of the inherent difficulties in inducing molecules with high conformational flexibility to form the well-ordered, three-dimensional lattice required for diffraction studies. researchgate.netnih.gov

Challenges in the Crystallization of Flexible Molecules

The primary obstacle to obtaining a crystal structure of this compound lies in its molecular flexibility. Molecules with numerous rotatable single bonds, such as the hexyl chain in the target compound, can adopt a multitude of low-energy conformations in solution. researchgate.netrsc.org For crystallization to occur, the molecule must adopt a single, specific conformation that can pack efficiently and repeatedly into a crystal lattice. The energetic barrier to lock into one of these conformations can be high, and the presence of multiple conformers in solution often leads to the formation of oils or amorphous solids rather than single crystals. nih.govresearchgate.net

The interplay of the flexible aliphatic chain and the more rigid fluorophenyl group further complicates the crystallization process. The different electronic and steric requirements of these two fragments can frustrate the regular packing arrangements necessary for crystal formation.

Strategies to Overcome Crystallization Challenges

While a definitive crystal structure for this compound remains elusive, several advanced crystallographic strategies could potentially be employed to obtain solid-state structural information for its derivatives or similar challenging molecules. These techniques are at the forefront of chemical crystallography and are designed to handle difficult-to-crystallize compounds. researchgate.netdoaj.org

One promising approach is the use of crystallization chaperones or co-crystallization agents . These are rigid, often porous, host molecules that can encapsulate the flexible guest molecule within their crystal lattice. researchgate.net The defined cavities of the host provide a structured environment that can force the flexible guest into a single conformation, thereby facilitating the growth of a co-crystal suitable for X-ray analysis.

Another technique involves the chemical modification of the target molecule to introduce functionalities that promote stronger and more directional intermolecular interactions, such as hydrogen bonding or π-π stacking. This can reduce the conformational freedom and favor the formation of a stable crystal lattice.

In cases where single crystals cannot be obtained, X-ray powder diffraction (XRPD) can sometimes be used to solve or refine a crystal structure, although this method is generally more challenging for complex organic molecules. jst.go.jp

Insights from Structurally Related Compounds

Although no direct crystallographic data exists for this compound, analysis of structurally related fragments in the Cambridge Structural Database (CSD) can offer some predictive insights.

2-Fluorophenylthio Moiety: The conformation of the C-S bond relative to the aromatic ring and the influence of the fluorine substituent on intermolecular interactions could be inferred from crystal structures of other compounds containing this group.

Aliphatic Ketones: The packing of long alkyl chains and the conformation around the ketone functional group are well-documented for a variety of aliphatic ketones. researchgate.net These structures often exhibit layered packing or specific chain alignments to maximize van der Waals interactions.

A hypothetical crystal structure of a derivative would likely reveal key details about the solid-state conformation, such as the torsion angles along the hexyl chain and the orientation of the fluorophenyl group relative to the rest of the molecule. This information would be critical for understanding its intermolecular interactions and solid-state properties.

Due to the absence of experimental data, a data table for the crystallographic parameters of this compound derivatives cannot be provided at this time. The following table is a placeholder to illustrate the type of information that would be obtained from a successful X-ray crystallographic study.

Interactive Data Table: Hypothetical Crystallographic Data for a Derivative of this compound

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 15.1
α (°) 90
β (°) 98.5
γ (°) 90
Volume (ų) 1289
Z 4
Calculated Density (g/cm³) 1.25
Key Bond Length (C-S) (Å) 1.78
Key Bond Length (C=O) (Å) 1.21
Key Torsion Angle (C-S-C-C) (°) 75

Note: The values in this table are purely illustrative and are not based on experimental data.

Computational Chemistry and Theoretical Characterization of 6 2 Fluorophenyl Thio Hexan 2 One

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its most stable three-dimensional arrangement to the distribution of its electrons.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 6-((2-fluorophenyl)thio)hexan-2-one, DFT calculations are employed to perform geometry optimization, a process that determines the lowest energy arrangement of the atoms, corresponding to the molecule's most stable conformation. scispace.com This process minimizes the forces on each atom, resulting in a detailed picture of bond lengths, bond angles, and dihedral angles.

The optimized geometry would reveal key structural features, such as the puckering of the hexane (B92381) chain, the orientation of the carbonyl group, the planarity of the fluorophenyl ring, and the precise angles of the thioether (C-S-C) linkage. Furthermore, DFT can be used to explore the molecule's potential energy surface. By systematically rotating specific bonds (e.g., the Phenyl-S bond or the S-Hexyl bond) and calculating the energy at each step, an energy landscape can be mapped. This landscape identifies various stable conformers (local minima) and the energy barriers (transition states) that separate them, providing insight into the molecule's conformational flexibility. researchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameters. researchgate.net While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) can provide highly accurate predictions for various molecular properties.

For this compound, these high-accuracy methods could be used to:

Benchmark and validate the results obtained from more economical DFT methods.

Calculate precise electronic properties, such as dipole moment and polarizability.

Obtain highly accurate interaction energies with other molecules, which is crucial for studying intermolecular forces.

The trade-off between accuracy and computational cost is a key consideration, with methods like CCSD(T) often considered the "gold standard" for single-point energy calculations on a given geometry. researchgate.net

The accuracy of DFT and ab initio calculations is critically dependent on the choice of the functional and the basis set. researchgate.net

Functionals: In DFT, the functional (e.g., B3LYP, PBE0, ωB97X-D) approximates the exchange-correlation energy, which accounts for the complex quantum mechanical interactions between electrons. The choice of functional impacts the accuracy of calculated energies and geometries. researchgate.net

Basis Sets: A basis set (e.g., 6-31G(d,p), def2-SVP, pcseg-1) is a set of mathematical functions used to build the molecular orbitals. rowansci.com Larger basis sets, described as triple-zeta (TZ) or quadruple-zeta (QZ), offer more flexibility to describe the spatial distribution of electrons and yield more accurate results, but at a significantly higher computational cost than double-zeta (DZ) basis sets. rowansci.comresearchgate.net Polarization functions (e.g., 'd', 'p') and diffuse functions (+) are often added to describe non-spherical electron distributions and weakly bound electrons, respectively, which are important for accurately modeling atoms like sulfur and fluorine.

Validation involves comparing the calculated results against experimental data, if available, or against results from higher-level, more reliable computational methods. The selection is a balance between the desired accuracy and the available computational resources.

Table 1: Examples of Functional and Basis Set Combinations for Theoretical Studies

FunctionalBasis SetTypical Application
B3LYP6-31G(d,p)A widely used combination for routine geometry optimizations and frequency calculations, offering a good balance of cost and accuracy. researchgate.netrowansci.com
ωB97X-Ddef2-TZVPSuitable for higher accuracy energy calculations and studies involving non-covalent interactions, due to its long-range correction. rowansci.com
M06-2X6-311+G(2d,p)Often used for main-group thermochemistry, kinetics, and systems where electron correlation is significant.
PBE0pcseg-2A parameter-free hybrid functional often used for solid-state physics and chemistry, providing robust property predictions.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net For this compound, an MD simulation would provide a detailed view of its dynamic behavior and conformational flexibility in a given environment (e.g., in a vacuum or solvated in water).

Key insights from MD simulations would include:

Conformational Sampling: Identifying the full range of shapes the molecule can adopt at a given temperature.

Flexibility Analysis: Quantifying the movement in different parts of the molecule, such as the writhing of the hexyl chain and the rotation around the thioether linkage.

Solvent Effects: Understanding how interactions with solvent molecules influence the preferred conformations of the molecule.

This information is crucial for understanding how the molecule might interact with biological targets like enzymes or receptors, as its shape and flexibility are key determinants of its binding affinity. researchgate.net

Electronic Properties and Reactivity Descriptors of this compound

The distribution of electrons within a molecule governs its reactivity. Computational methods can quantify this distribution and provide descriptors that predict how the molecule will behave in a chemical reaction.

Frontier Molecular Orbital (FMO) theory is a central concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a better electron donor. researchgate.net For this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pair electrons and the π-system of the fluorophenyl ring. nih.gov

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is empty of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy indicates a better electron acceptor. malayajournal.org The LUMO is likely to be distributed over the carbonyl group and the aromatic ring, which are the primary electrophilic sites.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. semanticscholar.org A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small HOMO-LUMO gap suggests the molecule is more reactive. researchgate.netresearchgate.net

Theoretical calculations can provide precise energy values for these orbitals and visualize their spatial distribution.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound (Note: These are representative values based on similar structures and are for illustrative purposes. Actual values would be derived from specific quantum chemical calculations.)

Molecular OrbitalEnergy (eV) (Illustrative)Description and Likely Localization
LUMO+1 (SLUMO)-0.5A higher-energy unoccupied orbital, likely a π* anti-bonding orbital on the phenyl ring. wikipedia.org
LUMO-1.3The primary electron-accepting orbital, likely localized on the carbonyl (C=O) group and the aromatic ring. malayajournal.org
HOMO-6.4The primary electron-donating orbital, with major contributions from the sulfur lone pairs and the π-system of the ring. researchgate.netnih.gov
HOMO-1 (NHOMO)-7.1A lower-energy occupied orbital, likely associated with other σ-bonds or π-orbitals of the phenyl ring. wikipedia.orgsemanticscholar.org
HOMO-LUMO Gap (ΔE) 5.1 This relatively large gap suggests good kinetic stability for the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for understanding the charge distribution of a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge landscape. In the MEP map of this compound, distinct regions of positive, negative, and neutral potential would be observed, revealing key insights into its chemical reactivity.

The MEP surface is color-coded to denote different potential values. Regions of negative potential, typically colored in shades of red and yellow, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP map would likely show the most negative potential localized around the oxygen atom of the carbonyl group (C=O) and the fluorine atom on the phenyl ring. This is due to the high electronegativity of these atoms, which draws electron density towards them. The sulfur atom in the thioether linkage would also exhibit some negative potential. These electronegative regions are the most probable sites for interactions with electrophiles or for forming hydrogen bonds. nih.govscienceopen.comnih.gov

The hydrogen atoms, particularly those on the alkyl chain and the aromatic ring, would exhibit positive electrostatic potential, making them potential sites for nucleophilic attack. The hydrogen atoms adjacent to the carbonyl group and the sulfur atom might show a more pronounced positive character due to the electron-withdrawing effects of the neighboring heteroatoms.

Understanding the MEP map provides a qualitative prediction of how the molecule will interact with other chemical species, guiding the understanding of its intermolecular interactions and reactivity patterns. nih.gov

Global and Local Reactivity Indices (e.g., Chemical Hardness, Electrophilicity)

Global and local reactivity indices, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity and stability. rsc.orgnih.gov These descriptors are crucial for predicting the chemical behavior of this compound.

Global Reactivity Descriptors

Global reactivity indices describe the reactivity of the molecule as a whole. Key global descriptors include:

Chemical Hardness (η): This measures the resistance of a molecule to a change in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity. It is calculated as half the difference between the ionization potential (IP) and the electron affinity (EA).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), it signifies the ease with which a molecule's electron cloud can be polarized. Higher softness indicates higher reactivity. dergipark.org.tr

Electronegativity (χ): This is the power of an atom or a group of atoms to attract electrons towards itself. It is calculated as the negative of the chemical potential.

Chemical Potential (μ): This represents the escaping tendency of electrons from an equilibrium system. A higher chemical potential suggests a better electron donor.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a better electrophile. dergipark.org.tr

The presence of the electronegative fluorine atom and the carbonyl group in this compound would influence these parameters, likely resulting in a moderate to high electrophilicity index.

Local Reactivity Descriptors

Local reactivity descriptors, such as the Fukui function, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These indices are essential for understanding the regioselectivity of chemical reactions. For this compound, local reactivity analysis would likely identify the carbonyl carbon as a primary site for nucleophilic attack and the oxygen and fluorine atoms as sites for electrophilic attack.

The following table provides a hypothetical representation of calculated global reactivity descriptors for this compound, based on general principles and data from similar molecules.

DescriptorSymbolValue (eV)
Ionization PotentialIP8.50
Electron AffinityEA1.20
Chemical Hardnessη3.65
Chemical SoftnessS0.27
Electronegativityχ4.85
Chemical Potentialμ-4.85
Electrophilicity Indexω3.22

Note: The values in this table are illustrative and represent expected trends for a molecule with the structure of this compound.

Investigation of Intermolecular Interactions and Supramolecular Assembly of this compound Derivatives

The study of intermolecular interactions is fundamental to understanding the supramolecular chemistry of a compound, including its crystal packing, physical properties, and biological activity. For derivatives of this compound, a variety of non-covalent interactions would govern their assembly in the solid state.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in a crystal lattice. mdpi.comnih.gov By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify the regions of significant intermolecular contacts.

For a hypothetical crystal structure of a this compound derivative, the Hirshfeld surface would reveal the nature and extent of various interactions. Red spots on the d_norm map indicate close contacts, highlighting hydrogen bonds and other strong interactions.

2D Fingerprint Plots

The 2D fingerprint plot is a summary of the intermolecular contacts, plotting the distances from the Hirshfeld surface to the nearest atom inside the surface (d_i) versus the distance to the nearest atom outside (d_e). This plot provides a quantitative breakdown of the different types of interactions.

For this compound derivatives, the fingerprint plot would likely show significant contributions from:

H···H contacts: These are typically the most abundant interactions due to the presence of numerous hydrogen atoms on the alkyl chain and the phenyl ring. nih.gov

H···F/F···H contacts: The fluorine atom would participate in hydrogen bonding with hydrogen atoms of neighboring molecules.

H···O/O···H contacts: The carbonyl oxygen is a strong hydrogen bond acceptor, leading to prominent spikes in the fingerprint plot corresponding to C-H···O interactions. nih.gov

C···H/H···C contacts: These represent van der Waals interactions between carbon and hydrogen atoms. nih.gov

S···H/H···S contacts: The sulfur atom can also act as a weak hydrogen bond acceptor.

The following table illustrates the expected percentage contributions of the most significant intermolecular contacts for a derivative of this compound, as would be derived from a Hirshfeld surface analysis.

Interaction TypePercentage Contribution (%)
H···H45
H···F/F···H18
H···O/O···H15
C···H/H···C12
S···H/H···S5
Others5

Note: These percentages are hypothetical and represent a plausible distribution of intermolecular contacts for a molecule of this type. researchgate.net

Energy Framework Calculations for Crystal Packing and Stability

Energy framework calculations provide a quantitative analysis of the interaction energies between molecules in a crystal, offering insights into the stability of the crystal packing. researchgate.net This method calculates the electrostatic, dispersion, polarization, and repulsion energies between a central molecule and its neighbors.

The energy frameworks for a this compound derivative would likely be dominated by dispersion forces, which are typical for organic molecules. researchgate.netresearchgate.net The visualization of the energy framework would show the topology of the interaction energies, with cylinders connecting the centroids of interacting molecules, the thickness of which is proportional to the interaction energy.

Detailed Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonds)

A detailed analysis of the non-covalent interactions in the crystal structure of this compound derivatives is crucial for a complete understanding of their supramolecular assembly. mdpi.comnih.govdntb.gov.ua

Hydrogen Bonding: The presence of the carbonyl group and the fluorine atom makes these molecules capable of forming various types of hydrogen bonds. The carbonyl oxygen is a strong hydrogen bond acceptor, likely forming C-H···O interactions with neighboring molecules. The fluorine atom can participate in C-H···F interactions. These hydrogen bonds would play a significant role in directing the crystal packing.

π-π Stacking: The fluorophenyl rings are expected to engage in π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. These interactions are a major contributor to the cohesive energy of the crystal. The presence of the electron-withdrawing fluorine atom can influence the nature of these stacking interactions.

Halogen Bonding: While fluorine is the least polarizable halogen and typically forms weaker halogen bonds, the C-F bond can still act as a halogen bond donor, interacting with nucleophilic sites on adjacent molecules.

The interplay of these various non-covalent forces would ultimately determine the final three-dimensional architecture of the crystal lattice of any this compound derivative.

Chemical Reactivity and Novel Transformations of 6 2 Fluorophenyl Thio Hexan 2 One

Oxidation Reactions of the Thioether Linkage to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in the thioether linkage of 6-((2-fluorophenyl)thio)hexan-2-one is susceptible to oxidation, a common transformation for this functional group. This process can typically be controlled to yield either the corresponding sulfoxide or, with a stronger oxidizing agent or harsher conditions, the sulfone.

A variety of reagents are known to effect the oxidation of thioethers. For the selective conversion to the sulfoxide, mild oxidants are generally employed. Common examples include hydrogen peroxide (H₂O₂) in a suitable solvent like acetic acid, or periodate (B1199274) salts such as sodium periodate (NaIO₄). The reaction with hydrogen peroxide is considered a "green" oxidation method due to its benign byproducts. youtube.com The mechanism is believed to involve the electrophilic attack of the peroxide oxygen on the sulfur atom. youtube.com

Further oxidation of the sulfoxide to the sulfone can be achieved using an excess of the oxidizing agent or by employing more potent oxidants. For instance, permanganate (B83412) salts or chromic acid derivatives are capable of this transformation. Additionally, some catalytic systems, such as those involving tungsten or niobium, have been shown to selectively produce sulfones from sulfides with hydrogen peroxide as the oxidant. uwindsor.ca The choice of catalyst and reaction conditions can dictate the final oxidation state of the sulfur atom. It is important to note that the presence of the ketone and the fluorophenyl group could potentially influence the reactivity of the thioether, although without experimental data, the extent of this influence remains theoretical.

Table 1: Predicted Oxidation Reactions of this compound

Starting MaterialReagent(s)Predicted Product(s)Product Name(s)
This compoundH₂O₂ (1 equiv), CH₃COOH6-((2-Fluorophenyl)sulfinyl)hexan-2-one6-((2-Fluorophenyl)sulfinyl)hexan-2-one
This compoundH₂O₂ (excess), catalyst6-((2-Fluorophenyl)sulfonyl)hexan-2-one6-((2-Fluorophenyl)sulfonyl)hexan-2-one

Derivatization and Functionalization of the Ketone Moiety

The ketone group at the 2-position of the hexanoyl chain represents a versatile site for a wide array of chemical transformations, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the ketone is electrophilic and thus susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com This fundamental reactivity opens the door to numerous addition and condensation reactions. For instance, reaction with organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) would lead to the formation of tertiary alcohols after acidic workup.

Condensation reactions with primary amines would likely yield imines, while secondary amines would form enamines. youtube.com These reactions are typically catalyzed by mild acid. Furthermore, condensation with hydroxylamine (B1172632) would produce an oxime, and reaction with hydrazines would give hydrazones. These derivatives are often crystalline solids and can be useful for characterization purposes. Aldol-type condensation reactions with other carbonyl compounds are also theoretically possible, leading to the formation of β-hydroxy ketones, which can subsequently be dehydrated to α,β-unsaturated ketones.

Selective Reductions and Alkylations

The ketone can be selectively reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the carbonyl carbon. masterorganicchemistry.com Catalytic hydrogenation using hydrogen gas and a metal catalyst such as Raney nickel is another effective method for this reduction. youtube.com

Alkylation at the α-carbon (the carbon atom adjacent to the carbonyl group) is another important reaction. This can be achieved by first forming an enolate by treatment with a strong base, such as lithium diisopropylamide (LDA), followed by reaction with an alkyl halide. This would introduce an alkyl group at the C1 or C3 position of the hexan-2-one backbone.

Reactivity of the Fluorophenyl Group

The 2-fluorophenyl group possesses a distinct reactivity profile due to the presence of the fluorine atom, an electron-withdrawing yet ortho-, para-directing substituent for electrophilic aromatic substitution, and the thioether linkage.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The fluorine atom, being highly electronegative, deactivates the aromatic ring towards electrophilic attack compared to benzene. However, through resonance, it can donate a lone pair of electrons, directing incoming electrophiles to the ortho and para positions relative to itself. acs.orgresearchgate.net The thioether group is also known to be an ortho-, para-director. Therefore, electrophilic substitution reactions, such as nitration (using nitric acid and sulfuric acid) or halogenation, would be expected to occur at the positions ortho and para to the fluorine and thioether groups. The precise regioselectivity would depend on the interplay of the electronic and steric effects of both substituents.

Nucleophilic aromatic substitution (SNA_r) is also a possibility, particularly at the carbon bearing the fluorine atom. nih.govsapub.orgcas.cnacsgcipr.org This type of reaction is facilitated by strong electron-withdrawing groups on the aromatic ring. While the thioether is not strongly electron-withdrawing, the fluorine atom itself can act as a leaving group in the presence of a strong nucleophile. The rate of such a reaction would be influenced by the nature of the nucleophile and the reaction conditions.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. rsc.orgmasterorganicchemistry.comorganic-chemistry.orgmdpi.comwikipedia.org In this reaction, a heteroatom-containing substituent directs the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent like n-butyllithium. The resulting aryllithium species can then react with various electrophiles.

In the case of this compound, both the fluorine atom and the sulfur of the thioether could potentially act as directing groups. organic-chemistry.org The thioether group is generally considered a moderate directing group. The fluorine atom is also known to direct lithiation to its ortho position. The competition between these two directing groups would determine the site of metalation. The resulting lithiated intermediate could then be trapped with an electrophile to introduce a new substituent at a specific position on the aromatic ring, offering a route to a variety of substituted derivatives.

Applications in Chemical Sciences and Materials Design

Integration into Advanced Materials and Functional Systems

Chemical Functionalization of Two-Dimensional Materials Using Thiolated Analogues

The modification of two-dimensional materials such as graphene and its derivatives is a critical area of research aimed at tailoring their properties for specific applications. nih.govyoutube.comyoutube.com The covalent functionalization of these materials can enhance their dispersibility, tune their electronic properties, and introduce new functionalities. nih.gov Thiol-containing molecules are particularly effective for this purpose.

One of the primary methods for functionalizing graphene and graphene oxide (GO) is through thiol-ene "click" chemistry. nih.govresearchgate.net This approach involves the reaction of a thiol with a carbon-carbon double bond on the graphene or GO surface. nih.gov It is a highly efficient and versatile method for covalently attaching a wide range of molecules. nih.gov For instance, pristine graphene has been successfully functionalized using L-cysteine ethyl ester via a thermal thiol-ene click reaction, which imparts water dispersibility and introduces amino and ester functional groups to the graphene surface. nih.gov

While direct studies involving aryl thioalkyl ketones are scarce, the principles of thiol-based functionalization are well-established. A molecule like 6-((2-Fluorophenyl)thio)hexan-2-one possesses a thioether linkage. Although thioethers are less reactive than thiols for direct addition to 2D materials, they can be incorporated into molecules that have a separate anchoring group, or the thioether itself can be formed on the surface. For example, aryl halides and alcohols can be used in a photochemical organocatalytic process to synthesize aryl alkyl thioethers directly. acs.org This suggests a potential pathway for attaching molecules with similar structures to 2D materials. The presence of the ketone and fluorophenyl groups in this compound would then introduce specific functionalities to the 2D material, potentially influencing its electronic behavior and surface interactions.

Table 1: Examples of Thiol-Based Functionalization of Graphene

Functionalizing MoleculeMethodPurpose of FunctionalizationReference
L-cysteine ethyl esterThermal thiol-ene click reactionImprove water dispersibility, introduce multifunctional groups nih.gov
Cysteamine hydrochlorideThiol-ene click chemistryImmobilize Au nanoparticles for electrochemical sensing nih.gov
Various thiolsThiol-ene "click" reactionsEnhance physicochemical properties while preserving intrinsic chemistry nih.gov

This table is interactive. Click on the headers to sort.

Role in Supramolecular Architectures and Self-Assembled Systems

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. The specific functionalities within a molecule, such as thioether, ketone, and fluorophenyl groups, can play a crucial role in directing self-assembly processes.

Thioethers are known to participate in the self-assembly of molecules on surfaces, particularly on gold. nih.gov They offer an alternative to the more common thiol-gold interaction for creating self-assembled monolayers (SAMs). The structure of the thioether, including branching in the alkyl chains, can significantly affect the ordering of the molecules on the surface. nih.gov For example, N-butyl methyl sulfide (B99878) and tert-butyl methyl sulfide both form highly ordered arrays on gold surfaces. nih.gov

The presence of a ketone group, along with a thioester (a close relative of a thioether), has been studied in the context of SAMs. nih.gov The carbonyl group's polarity and its ability to participate in hydrogen bonding can influence the packing and surface properties of the monolayer. nih.gov

Furthermore, the fluorophenyl group is a powerful tool in supramolecular chemistry. The incorporation of fluorinated and non-fluorinated phenyl rings within the same molecule can lead to specific intramolecular and intermolecular interactions that drive the formation of well-defined nanostructures, such as nanofibers and hydrogels. nih.gov The unique electronic properties of the fluorinated ring can lead to favorable interactions that guide the self-assembly process. A study on a triazole derivative containing both a chlorophenyl and a fluorobenzyl)sulfanyl group highlighted the role of various noncovalent interactions, including hydrogen bonds and chalcogen bonds, in forming its supramolecular structure. acs.org

Given these precedents, a molecule like this compound, which contains a flexible hexanone chain linking a fluorophenyl group via a thioether, would be expected to exhibit interesting self-assembly behavior, driven by a combination of van der Waals forces, dipole-dipole interactions from the ketone, and specific interactions involving the fluorinated aromatic ring.

Exploration in Catalysis (e.g., as Ligands for Metal Catalysts or Organocatalysts)

In the field of catalysis, molecules containing thioether and ketone functionalities are of significant interest both as ligands for metal catalysts and as organocatalysts themselves.

Thioether-containing ligands have seen a surge in applications in transition-metal-catalyzed reactions. bohrium.comresearchgate.net They can act as hemilabile ligands, where the thioether sulfur can reversibly bind to the metal center, influencing the catalyst's activity and selectivity. researchgate.net Chiral thioether ligands have been successfully employed in a variety of asymmetric catalytic reactions. researchgate.net The combination of a thioether with other donor atoms, such as phosphorus or nitrogen, has led to the development of highly effective ligand libraries for asymmetric catalysis. nih.govnih.gov For example, thioether-imidazolinium carbene ligands have been used with palladium to catalyze the arylation of aldehydes. nih.gov The presence of a fluorophenyl group could further modulate the electronic properties of such a ligand, potentially enhancing catalytic performance. nih.gov

On the other hand, the ketone moiety is a common target in organocatalysis, particularly in enantioselective reductions. nih.gov While the molecule is a ketone itself, related structures containing both amine and thiourea (B124793) groups have been developed as highly effective organocatalysts for the reduction of prochiral ketones. nih.gov These bifunctional catalysts operate through a "push-pull" mechanism where the thiourea activates the ketone carbonyl group towards nucleophilic attack. nih.gov While this compound does not possess a thiourea group, the general principle of using molecules with specific functional groups to catalyze reactions is a cornerstone of organocatalysis. There is also emerging research on the synergy between triplet-excited ketones and nickel catalysts for C-H functionalization, highlighting another potential catalytic role for ketone-containing molecules. acs.org

Table 2: Examples of Thioether-Containing Ligands in Catalysis

Ligand TypeMetalReactionReference
Thioether-imidazolinium carbenePalladiumArylation of aldehydes nih.gov
Thioether-functionalized N-heterocyclic carbeneRutheniumβ-alkylation of secondary alcohols researchgate.net
Phosphorus-thioether ligandsVariousAsymmetric catalysis nih.gov
Thioether ancillary ligandsPalladiumC-H alkenylation of heteroarenes nih.gov

This table is interactive. Click on the headers to sort.

Future Research Trajectories and Emerging Opportunities for 6 2 Fluorophenyl Thio Hexan 2 One

Development of Stereoselective and Atom-Economical Synthetic Methodologies

The development of efficient synthetic routes is the first crucial step in exploring the potential of a new chemical entity. For 6-((2-fluorophenyl)thio)hexan-2-one, future research could focus on establishing stereoselective and atom-economical synthetic methods.

Methodologies for the stereoselective synthesis of other complex molecules, such as 6/7/6-fused heterocycles, have been developed using strategies like internal redox reaction/inverse electron-demand hetero-Diels–Alder reaction sequences. rsc.org Similar innovative approaches could be adapted for the synthesis of complex thioethers. The development of stereoselective methods for creating 2,6-trans-4-oxopiperidines through acid-mediated 6-endo-trig cyclisation also highlights the potential for creating specific stereoisomers. rsc.org

Advanced Computational Studies for Rational Design and Prediction of Reactivity

In the absence of experimental data, computational chemistry offers a powerful tool to predict the properties and potential applications of this compound. Density Functional Theory (DFT) and other quantum chemical methods could be employed to investigate the molecule's electronic structure, conformational preferences, and reactivity.

Computational studies can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical reactivity and kinetic stability. nih.govresearchgate.net The energy gap between the HOMO and LUMO can indicate the molecule's potential for engaging in chemical reactions. Molecular electrostatic potential (MEP) maps can visualize the electron density distribution, identifying nucleophilic and electrophilic sites and predicting how the molecule might interact with biological targets or other reagents. researchgate.netresearchgate.net

These computational models can guide the rational design of derivatives with enhanced properties. For instance, by modifying the substitution pattern on the phenyl ring or altering the length of the alkyl chain, it may be possible to tune the molecule's electronic and steric properties for specific applications. Such in silico screening can prioritize synthetic efforts and reduce the time and cost associated with laboratory experimentation. nih.govnih.govmdpi.com

Discovery of Novel Reactivity Patterns and Catalytic Transformations

The unique combination of a ketone, a thioether, and a fluorinated aromatic ring in this compound suggests a rich and underexplored reactivity profile. Future research could focus on uncovering novel chemical transformations and catalytic applications of this compound.

The thioether moiety could be a target for oxidation to the corresponding sulfoxide (B87167) or sulfone, which may exhibit different biological activities or serve as intermediates for further functionalization. The ketone group offers a handle for a wide range of classical and modern organic reactions, including aldol (B89426) condensations, Wittig reactions, and Baeyer-Villiger oxidations.

Furthermore, the presence of the fluorine atom on the phenyl ring can influence the reactivity of the aromatic system, potentially enabling unique substitution patterns. The exploration of reactions involving the C-S bond cleavage or rearrangement could also lead to the discovery of new synthetic methodologies. The study of reactivity in related sulfur-containing heterocycles, such as 1,2,6-thiadiazines, has revealed interesting and sometimes unexpected chemical behavior, suggesting that thioethers like the one may also possess novel reactivity. mdpi.com

Exploration in Interdisciplinary Research Fields, e.g., Chemical Biology Tools or Nanotechnology Applications

The structural motifs present in this compound suggest potential applications in interdisciplinary fields such as chemical biology and nanotechnology.

In chemical biology, the compound could be explored as a potential enzyme inhibitor or a probe for studying biological processes. The fluorophenylthio moiety is present in some biologically active molecules, and the ketone functionality can be used to attach fluorescent tags or other reporter groups, enabling its use as a chemical probe.

In the realm of nanotechnology and materials science, the thioether group could facilitate the self-assembly of the molecule onto gold surfaces, a common technique for creating functionalized nanomaterials. The unique combination of a flexible alkyl chain and a rigid aromatic group could lead to interesting packing arrangements and surface properties. While no direct applications have been reported for this specific compound, related structures containing thioether and fluorophenyl groups have been investigated for their potential in pharmaceuticals and materials science. smolecule.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-((2-Fluorophenyl)thio)hexan-2-one, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-fluorobenzenethiol and a hexan-2-one derivative. Reaction conditions (e.g., solvent polarity, temperature, and catalyst use) must be optimized to minimize side products like disulfides or over-fluorination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization is recommended. Validate purity using HPLC (≥98% purity threshold) and corroborate with 1^1H/13^{13}C NMR to confirm the absence of residual solvents or unreacted precursors. For structural confirmation, combine mass spectrometry (ESI-MS) with X-ray crystallography (if single crystals are obtainable) .

Q. How can X-ray crystallography and spectroscopic techniques resolve structural ambiguities in this compound?

  • Methodological Answer : X-ray crystallography remains the gold standard for unambiguous structural determination. Use SHELXL for refinement, focusing on resolving torsional angles of the thioether linkage and fluorine orientation . For solution-state analysis, employ 19^{19}F NMR to detect electronic effects of the fluorine atom and NOESY experiments to probe spatial proximity between the fluorophenyl and ketone groups. Discrepancies between computational (DFT-optimized) and experimental structures may arise from crystal-packing forces, necessitating Hirshfeld surface analysis to quantify intermolecular interactions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thioether group in this compound under oxidative or nucleophilic conditions?

  • Methodological Answer : The thioether’s reactivity is influenced by electron-withdrawing effects of the 2-fluorophenyl group. For oxidation studies (e.g., to sulfoxide/sulfone), monitor reaction progress using Raman spectroscopy to track S–O bond formation. Kinetic isotope effects (KIEs) and Hammett plots can elucidate whether the mechanism proceeds via radical or polar pathways. Computational studies (DFT, using Gaussian or ORCA) should model transition states to predict regioselectivity, particularly when competing nucleophilic sites exist .

Q. How do steric and electronic effects of the 2-fluorophenyl moiety impact conformational dynamics in solution versus solid state?

  • Methodological Answer : Solid-state dynamics can be studied via temperature-dependent crystallography (100–300 K) to assess thermal motion of the fluorophenyl ring. In solution, variable-temperature NMR (VT-NMR) and molecular dynamics (MD) simulations (AMBER/CHARMM) can reveal rotational barriers around the C–S bond. Compare experimental data with DFT-calculated torsional potentials to identify dominant conformers. Note that intramolecular interactions (e.g., C–H···F hydrogen bonds) may stabilize specific conformations, as observed in related fluorophenyl-thioether structures .

Q. What strategies address contradictions in spectroscopic data (e.g., unexpected 19^{19}F NMR shifts or IR carbonyl stretches) for derivatives of this compound?

  • Methodological Answer : Anomalous 19^{19}F NMR shifts may arise from solvent polarity or aggregation effects. Use deuterated solvents with varying dielectric constants (e.g., CDCl₃ vs. DMSO-d₆) to isolate solvent-induced shifts. For IR discrepancies, employ computational vibrational frequency analysis (DFT/B3LYP/6-31G*) to assign carbonyl stretches and differentiate ketone tautomers. Cross-validate with XPS (X-ray photoelectron spectroscopy) to confirm oxidation states of sulfur and fluorine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.